(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiadiazole ring: This involves the reaction of a suitable thioamide with hydrazine derivatives.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives.
Coupling reactions: The final step involves coupling the furan, thiadiazole, and piperidine rings through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The furan and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(4-piperidin-1-yl)prop-2-en-1-one: Lacks the thiadiazole ring.
(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-ol: Contains an alcohol group instead of a carbonyl group.
Uniqueness
(E)-3-(furan-2-yl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of both the thiadiazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-16-17-15(21-11)12-6-8-18(9-7-12)14(19)5-4-13-3-2-10-20-13/h2-5,10,12H,6-9H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJKOQSOQDYYOP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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